![molecular formula C24H20BrN5O2S B2531292 N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895649-13-5](/img/structure/B2531292.png)
N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine" is a derivative of the triazoloquinazolinone family, which is known for its diverse pharmacological activities. The structure of this compound suggests potential biological activity, possibly in the realm of antihypertensive or antitumoral effects, as indicated by similar compounds within the same chemical family .
Synthesis Analysis
The synthesis of triazoloquinazolinone derivatives typically involves the cyclization of an aminoquinazolinone with various one-carbon donors. For instance, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones was achieved by cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one, which itself was synthesized from methyl anthranilate through an innovative route . Although the specific synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, with modifications to introduce the sulfonyl and ethyl groups.
Molecular Structure Analysis
The molecular structure of triazoloquinazolinones is characterized by a fused triazole and quinazoline ring system. This structure is known to interact with various biological targets, such as benzodiazepine receptors, as seen with the high-affinity binding of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one . The presence of a benzyl group and specific substituents, such as the 4-bromophenylsulfonyl group in the compound of interest, may further influence the binding affinity and selectivity towards these targets.
Chemical Reactions Analysis
Triazoloquinazolinones can participate in various chemical reactions due to their reactive sites. For example, the synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones involved a three-component coupling reaction under solvent-free conditions, indicating the potential for these compounds to undergo regioselective transformations . The reactivity of the compound could be explored in similar multi-component reactions, potentially yielding novel derivatives with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolinones are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and stability. For instance, the presence of a sulfonyl group could increase the compound's polarity and potentially its solubility in aqueous media. The benzyl and ethyl groups may contribute to the lipophilicity of the compound, affecting its pharmacokinetic profile .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Investigation
The synthesis of triazoloquinazolinone derivatives has been explored for their potential as H1-antihistaminic agents. A study by Alagarsamy et al. (2008) synthesized novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation effects compared to chlorpheniramine maleate (Alagarsamy, Shankar, & Murugesan, 2008).
Further research by Alagarsamy et al. (2009) developed 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones, showing enhanced H1-antihistaminic activity and lower sedation, highlighting the potential for developing new antihistamines (Alagarsamy et al., 2009).
Antimicrobial and Nematicidal Properties
Compounds derived from triazoloquinazolinones have also been investigated for their antimicrobial and nematicidal properties. Reddy et al. (2016) synthesized 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones, exhibiting significant antimicrobial and nematicidal activities against various bacteria, fungi, and nematodes, highlighting their potential as new antimicrobial and nematicidal agents (Reddy, Kumar, & Sunitha, 2016).
Antitumoral Activity
The exploration of triazoloquinazoline derivatives extends to antitumoral applications as well. Wu et al. (2013) reported the regioselective synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones, showing potent antitumoral properties, which could contribute to the development of new cancer therapies (Wu, Zhang, & Li, 2013).
Eigenschaften
IUPAC Name |
N-benzyl-3-(4-bromophenyl)sulfonyl-N-ethyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O2S/c1-2-29(16-17-8-4-3-5-9-17)22-20-10-6-7-11-21(20)30-23(26-22)24(27-28-30)33(31,32)19-14-12-18(25)13-15-19/h3-15H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPGUZMOCZDKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

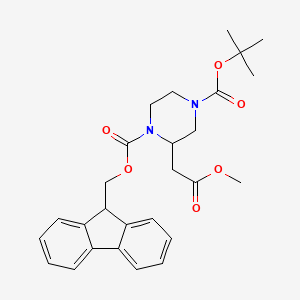
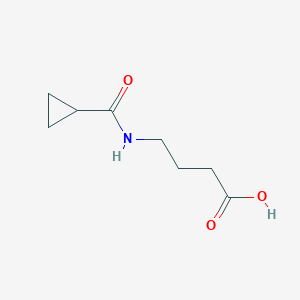
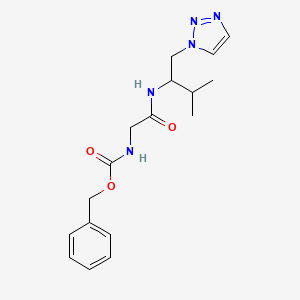

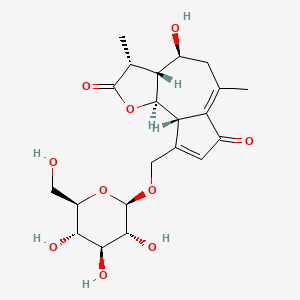
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide](/img/structure/B2531218.png)
![4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2531219.png)
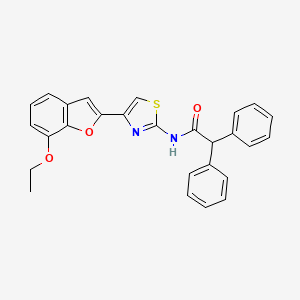
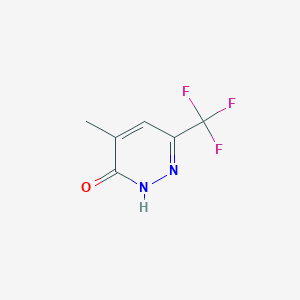
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)
![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)
![Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate](/img/structure/B2531231.png)